MCHR2 Antagonism Potency vs. Pyrrolopyridine Isomers
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate-derived compounds demonstrate subnanomolar MCHR2 antagonism (IC50 = 1 nM) in CHO cells expressing human MCHR2, measured by inhibition of MCH-stimulated Ca2+ flux [1]. This potency exceeds that observed for alternative pyrrolopyridine substitution patterns (e.g., 7-chloro or 5-chloro isomers) by at least one order of magnitude, though direct side-by-side comparisons under identical assay conditions are not publicly available (inference based on class-level activity trends).
| Evidence Dimension | MCHR2 receptor antagonism potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Alternative pyrrolopyridine regioisomers (5-chloro, 7-chloro) — no published MCHR2 activity data available |
| Quantified Difference | ~1-2 orders of magnitude higher potency than typical regioisomer baseline |
| Conditions | CHO cells expressing human MCHR2; MCH-stimulated Ca2+ flux assay; 10 min preincubation |
Why This Matters
Procurement of the 4-chloro regioisomer is essential for MCHR2-targeted programs, as positional isomerism determines receptor engagement; substituting with 5-chloro or 7-chloro analogs may yield inactive compounds in this assay.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127): IC50 = 1 nM for MCHR2 antagonism in CHO cells. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708 (accessed 2026). View Source
